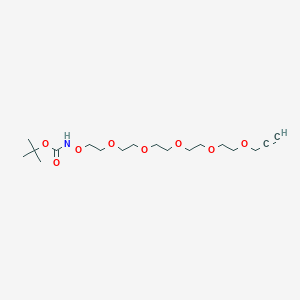

Boc-aminooxy-PEG5-propargyl

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO8/c1-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-19-17(20)27-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTYROCJIYKMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Functional Design of T Boc Aminooxy Peg5 Propargyl

Rationale for the Integrated Bifunctional Design

Contribution of the PEG Spacer to Conjugate Properties

The polyethylene (B3416737) glycol (PEG) spacer is a critical component in the design of bioconjugates, imparting a range of desirable physicochemical properties. The process of covalently attaching PEG chains, known as PEGylation, can significantly enhance the therapeutic potential of molecules by altering their solubility, stability, and pharmacokinetic profiles. nih.gov

Enhanced Hydrophilicity and Solubility

The improved water solubility also has a direct impact on the in vivo behavior of the conjugate. By preventing aggregation, the PEG spacer can lead to improved bioavailability and more predictable pharmacokinetics. ekb.egnih.gov

Steric Hindrance and Reduced Immunogenicity

The PEG chain provides a steric shield around the conjugated molecule. interchim.com This steric hindrance can reduce interactions with other molecules, including enzymes and components of the immune system. ekb.eginterchim.com By masking the conjugated molecule, PEGylation can lead to:

Reduced Immunogenicity: The non-toxic and non-immunogenic nature of PEG helps to minimize adverse immune responses against the conjugate. nih.govthermofisher.com

Increased Stability: The steric barrier can protect the conjugated molecule from enzymatic degradation, thereby increasing its stability in biological systems. nih.gov

Pharmacokinetic Modulation

The size and hydrodynamic volume of a molecule are significantly increased by the addition of a PEG spacer. interchim.com This has a profound effect on the pharmacokinetic properties of the conjugate. Specifically, PEGylation can:

Prolong Circulation Time: The increased size of the conjugate can reduce its renal clearance, leading to a longer circulation half-life in the body. nih.govnih.gov For instance, the PEGylation of the protein G-CSF (filgrastim) to create pegfilgrastim increased its serum half-life from 3.5–3.8 hours to 42 hours. nih.gov

Alter Biodistribution: The hydrophilic nature of the PEG spacer can influence how the conjugate is distributed throughout the body, potentially reducing sequestration in fatty tissues and increasing its availability to target sites. interchim.com

The length of the PEG spacer is a critical parameter that can be adjusted to fine-tune these properties. Shorter PEG linkers can provide sufficient hydrophilicity without a dramatic increase in size, while longer PEG chains can be used to maximize the effects on circulation time and steric shielding. interchim.com

The table below summarizes the key contributions of the PEG spacer to the properties of conjugates.

| Property | Contribution of the PEG Spacer | Scientific Rationale |

| Solubility | Increases aqueous solubility | The hydrophilic nature of the repeating ethylene (B1197577) glycol units enhances the overall polarity of the conjugate. thermofisher.cominterchim.com |

| Stability | Enhances stability against enzymatic degradation | The PEG chain provides a protective steric shield around the conjugated molecule. nih.govinterchim.com |

| Immunogenicity | Reduces potential for an immune response | PEG is a non-immunogenic polymer that can mask antigenic sites on the conjugated molecule. nih.govthermofisher.com |

| Pharmacokinetics | Prolongs circulation half-life and alters biodistribution | The increased hydrodynamic volume reduces renal clearance, while hydrophilicity affects tissue distribution. nih.govinterchim.com |

| Aggregation | Reduces aggregation of hydrophobic molecules | The hydrophilic PEG chains prevent self-association in aqueous environments. ekb.eg |

Chemical Reactivity and Mechanistic Pathways

Deprotection Chemistry of the t-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its susceptibility to removal under acidic conditions. wikipedia.org

The deprotection of the t-Boc group is most commonly achieved using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com The mechanism proceeds through a series of well-defined steps:

Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. commonorganicchemistry.comtotal-synthesis.com

Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.comtotal-synthesis.com

Decarboxylation: The resulting carbamic acid is also unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. masterorganicchemistry.comcommonorganicchemistry.com

Amine Salt Formation: This decarboxylation yields the free aminooxy group, which is then protonated by the excess acid in the medium to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

The fragmentation step is facilitated by the formation of the stable tertiary carbocation, which can be quenched by a suitable nucleophile or deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.comtotal-synthesis.com

Selective removal of the t-Boc group is crucial, especially in multifunctional molecules like t-Boc-aminooxy-PEG5-propargyl, to avoid unwanted side reactions with other functional groups such as the terminal alkyne. The acid-labile nature of the t-Boc group makes it orthogonal to other common amine protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), allowing for precise, selective deprotection. total-synthesis.com

A variety of acidic conditions can be employed, with the choice depending on the substrate's sensitivity. While neat TFA or concentrated HCl are effective, milder conditions can also be used to enhance selectivity. wikipedia.orgnih.gov For instance, using 4 M HCl in an anhydrous solvent like dioxane is a common protocol that provides efficient and selective deprotection of N-Boc groups while leaving other acid-sensitive groups, such as tert-butyl esters, intact in some cases. nih.gov The propargyl group in t-Boc-aminooxy-PEG5-propargyl is stable under the acidic conditions typically used for Boc deprotection.

| Reagent | Solvent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 15-30 min | Strong acid, removes most acid-labile groups. | wikipedia.orgmasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, or Ethyl Acetate | 3-4 M HCl, Room Temp, 30-60 min | Can be highly selective for N-Boc over t-butyl esters depending on conditions. | wikipedia.orgnih.gov |

| Lewis Acids (e.g., AlCl3, SnCl4) | Dichloromethane (DCM) or Acetonitrile | Varies with substrate and Lewis acid | Offers alternative selectivity profiles, useful when other methods fail. | wikipedia.orgorganic-chemistry.org |

| Aqueous Phosphoric Acid | Aqueous solution | 85% H3PO4, 50°C | Environmentally benign option, tolerates Cbz groups and benzyl (B1604629) esters. | organic-chemistry.org |

Acid-Catalyzed Removal of the Protecting Group

Oxime Ligation Reaction Mechanism

Once deprotected, the aminooxy group of the linker is available for reaction with a carbonyl compound (an aldehyde or ketone) to form a stable oxime bond. This reaction is a cornerstone of bioconjugation due to its high chemoselectivity and biocompatibility. nih.govacs.org

The formation of an oxime bond is a type of imine formation that proceeds via nucleophilic addition. The mechanism involves two key stages:

Addition: The nitrogen atom of the aminooxy group, being a potent α-effect nucleophile, attacks the electrophilic carbon of the carbonyl group. This forms a tetrahedral intermediate known as a carbinolamine. nih.gov

Dehydration: The carbinolamine intermediate is then dehydrated to form the final oxime product, with water as the only byproduct. nih.gov

The reaction rate is pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal because they facilitate the dehydration step by protonating the hydroxyl group of the carbinolamine, turning it into a better leaving group (water). However, excessively low pH will protonate the aminooxy nucleophile, reducing its reactivity. nih.govresearchgate.net

A key advantage of oxime ligation is the stability of the resulting C=N-O bond under typical physiological conditions (pH ~7.4). acs.org Compared to isostructural imines and hydrazones, oximes exhibit significantly greater hydrolytic stability. nih.gov This enhanced stability is attributed to the electronegativity of the oxygen atom adjacent to the imine nitrogen, which reduces the basicity of the nitrogen and makes it less susceptible to protonation, the initial step in acid-catalyzed hydrolysis. nih.gov

While the reaction is reversible, the equilibrium strongly favors the oxime product. The half-life of oxime conjugates can be on the order of many days to weeks at neutral pH, making them suitable for creating stable bioconjugates. nih.govrsc.org

| Linkage Type | General Structure | Relative Stability at Neutral pH | Key Characteristics | Reference |

|---|---|---|---|---|

| Imine (Schiff Base) | R2C=NR' | Low | Highly susceptible to hydrolysis. | nih.gov |

| Hydrazone | R2C=N-NHR' | Moderate | More stable than imines but can hydrolyze over hours to days. Stability is tunable. | nih.govnih.gov |

| Oxime | R2C=N-OR' | High | Generally much more stable than hydrazones, with hydrolysis rates up to 1000-fold lower. | nih.govnih.gov |

Oxime ligation is considered a bioorthogonal reaction, meaning it can proceed in a complex biological environment with minimal interference from or with native functional groups. acs.org This high degree of chemoselectivity arises because aminooxy and carbonyl moieties are rare in biological systems. coledeforest.com This allows for the specific labeling of a target molecule containing a ketone or aldehyde with an aminooxy-functionalized probe, even in complex media like cell lysates. acs.orgsnmjournals.org

While the reaction proceeds at physiological pH, the kinetics can be slow, particularly with less reactive ketones or at low reactant concentrations. researchgate.netresearchgate.net To address this, nucleophilic catalysts, most notably aniline (B41778) and its derivatives (e.g., m-phenylenediamine, p-phenylenediamine), are often employed. acs.orgacs.org The catalyst accelerates the reaction by first forming a highly reactive protonated Schiff base with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile in a transimination reaction. rsc.org The use of such catalysts can increase the reaction rate by several orders of magnitude, enabling efficient labeling at low micromolar concentrations. acs.orgnih.gov Aromatic aldehydes have been shown to be more potent electrophiles than ketones, leading to faster reaction kinetics. nih.gov

| Carbonyl Substrate | Catalyst (Concentration) | pH | Observed Rate Constant (M-1s-1) | Reference |

|---|---|---|---|---|

| Aldehyde-functionalized protein | None | 7.0 | ~0.01 | nih.gov |

| Aldehyde-functionalized protein | Aniline (100 mM) | 7.0 | ~0.2 - 0.4 | rsc.orgresearchgate.net |

| Aldehyde-functionalized protein | m-Phenylenediamine (mPDA) (50 mM) | 7.0 | ~0.8 | researchgate.net |

| p-Formylbenzamide | Aniline (10 mM) | 6.5 | 1.8 | nih.gov |

| Ketone (p-acetyl phenylalanine) | m-Phenylenediamine (mPDA) (100 mM) | 7.0 | Significantly slower than aldehydes, but efficient labeling achieved. | acs.org |

Formation and Stability of Oxime Bonds under Physiological Conditions

Alkyne-Based Bioorthogonal Cycloaddition Chemistry

The terminal alkyne of t-Boc-aminooxy-PEG5-propargyl is a versatile functional group for "click chemistry," a concept describing reactions that are high-yielding, stereospecific, and simple to perform under benign conditions. alfa-chemistry.comorganic-chemistry.org Specifically, the alkyne engages in [3+2] cycloaddition reactions with azides to form stable 1,2,3-triazole rings. This ligation can be achieved through either copper catalysis or by using a strained cycloalkyne partner.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting a terminal alkyne, such as the one in t-Boc-aminooxy-PEG5-propargyl, with an azide (B81097) to exclusively form the 1,4-disubstituted triazole regioisomer. nih.govwikipedia.orgacs.org This reaction is highly valued for its efficiency and specificity, proceeding readily under mild, often aqueous, conditions. alfa-chemistry.comorganic-chemistry.org

The accepted mechanism for CuAAC is not a concerted cycloaddition but a stepwise process mediated by copper(I) ions. wikipedia.orgrsc.org While early proposals suggested a monomeric copper species, substantial evidence now points towards a dinuclear copper mechanism being more active. nih.govacs.org

The key steps of the catalytic cycle are as follows:

Formation of Copper(I) Acetylide : The cycle begins with the interaction of a Cu(I) catalyst with the terminal alkyne of a molecule like t-Boc-aminooxy-PEG5-propargyl. This coordination increases the acidity of the terminal alkyne proton, facilitating its removal by a base to form a copper(I) acetylide complex. wikipedia.orgrsc.org In some proposed mechanisms, a second copper(I) complex coordinates to the initial Cu(I)-alkynyl complex. acs.org

Coordination of the Azide : The organic azide then coordinates to a copper center, displacing a loosely bound ligand and forming a ternary copper-azide-acetylide complex. nih.govwikipedia.org The formation of this intermediate is considered the rate-determining step of the reaction. nih.gov

Cyclization : Within this complex, the azide and acetylide are held in close proximity, facilitating a regioselective intramolecular cyclization. This step leads to the formation of a six-membered copper(III)-triazolide intermediate. rsc.org

Protonolysis and Product Release : The copper-triazolide intermediate is then protonated, which can be facilitated by the proton abstracted from the alkyne in the initial step. This step cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, which can then enter another cycle. wikipedia.org

The coordination of copper to the alkyne is crucial, as it transforms the mechanism from a high-energy, non-polar, one-step process (as in the uncatalyzed thermal reaction) to a lower-energy, polar, stepwise pathway. rsc.org

The efficacy of the CuAAC reaction heavily relies on the catalyst system and reaction conditions. The active catalyst is the copper(I) ion, which can be introduced directly or, more commonly, generated in situ from a copper(II) salt due to the higher stability of Cu(II) in aerobic environments. wikipedia.orgnih.gov

Common Catalyst Systems:

Copper(II) Sulfate (B86663) and Sodium Ascorbate : This is the most widely used system, especially for bioconjugation. Copper(II) sulfate (CuSO₄) is reduced to the active Cu(I) species by sodium ascorbate. wikipedia.orgbeilstein-journals.org This method is convenient and effective in aqueous solutions. nih.gov However, the combination can generate reactive oxygen species, which may damage sensitive biomolecules. nih.gov

Copper(I) Salts : Preformed Cu(I) salts like cuprous bromide (CuBr) or iodide (CuI) can be used directly, often in organic solvents where they have better solubility. nih.gov

Ligand-Stabilized Catalysts : To improve catalyst stability, solubility, and efficiency, and to protect conjugated biomolecules from copper-induced damage, various ligands are employed. The ligands chelate the copper ion, preventing its oxidation and disproportionation. Water-soluble ligands are particularly important for bioconjugation.

| Ligand | Type | Key Features & Applications |

| TBTA (Tris(benzyltriazolylmethyl)amine) | N-heterocyclic | One of the first widely used ligands; highly effective but has poor water solubility. |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | N-heterocyclic | A water-soluble analogue of TBTA, making it ideal for bioconjugation in aqueous buffers. nih.gov |

| Bathophenanthroline sulfonates | Phenanthroline | Water-soluble ligands that create highly active but oxygen-sensitive catalysts. nih.gov |

| Phosphines (e.g., PPh₃, P(OMe)₃) | Phosphine | Often used in organic solvents to solubilize and stabilize Cu(I) salts. beilstein-journals.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Carbene | Form stable complexes that can be highly active, sometimes under neat or elevated temperature conditions. nih.gov |

Reaction Optimization : For a molecule like t-Boc-aminooxy-PEG5-propargyl, optimization often involves adjusting the concentrations of the reactants, copper source, reducing agent, and ligand. nih.gov The order of addition is critical; the copper salt and ligand should be pre-mixed before the addition of the substrates and, finally, the reducing agent to prevent side reactions. nih.gov Solvents like water, t-BuOH, DMSO, and their mixtures are commonly used. beilstein-journals.orgmdpi.com

Mechanistic Insights into Triazole Formation

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne click reaction. axispharm.com This reaction does not involve the terminal alkyne of t-Boc-aminooxy-PEG5-propargyl directly as the reactive alkyne component. Instead, it relies on the reaction between an azide and a highly strained cycloalkyne. biochempeg.com The terminal propargyl group is unsuitable for SPAAC because it lacks the requisite ring strain to overcome the reaction's activation energy without a catalyst. biochempeg.com Therefore, in a SPAAC context, a molecule would typically be functionalized with an azide to react with a separate cyclooctyne (B158145) reagent, or a cyclooctyne would be attached to the PEG linker instead of the propargyl group.

The development of SPAAC was driven by the need to eliminate the cellular toxicity associated with copper catalysts, making it highly suitable for in vivo applications. axispharm.compnas.orgsigmaaldrich.com The reactivity in SPAAC is achieved by using a cyclooctyne, the smallest stable cyclic alkyne, where the alkyne bond is forced into a bent, high-energy geometry. sigmaaldrich.comnobelprize.org The release of this ring strain (approx. 18 kcal/mol) provides the driving force for the cycloaddition. sigmaaldrich.com

Several generations of cyclooctyne reagents have been developed to enhance reaction kinetics and improve stability and solubility.

| Cyclooctyne Reagent | Acronym | Key Features |

| Dibenzocyclooctyne | DIBO / DBCO | A widely used cyclooctyne with good reactivity and stability. |

| Bicyclo[6.1.0]nonyne | BCN | Possesses significant ring strain and exhibits very fast reaction rates with azides. rsc.org |

| Difluorinated Cyclooctyne | DIFO | The electron-withdrawing fluorine atoms further activate the alkyne, leading to rapid kinetics. pnas.orgwikipedia.org |

| Biarylazacyclooctynone | BARAC | A highly reactive cyclooctyne suitable for live-cell imaging. sigmaaldrich.com |

| Tetramethylthiocycloheptyne | TMTHSI | A seven-membered ring alkyne noted for its high reactivity and stability in acidic conditions. |

The mechanism of SPAAC is a concerted [3+2] dipolar cycloaddition, similar to the parent thermal Huisgen cycloaddition, but with a significantly lower activation barrier. nobelprize.orgnih.gov

Distortion and Activation : The high reactivity of cyclooctynes stems from the severe distortion of the alkyne from its ideal linear 180° geometry. This ring strain lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the azide's Highest Occupied Molecular Orbital (HOMO). rsc.orgnih.gov

Concerted Cycloaddition : The azide approaches the strained alkyne, and the reaction proceeds through a single, asynchronous transition state to form the triazole ring. nih.gov The term "asynchronous" means that the two new sigma bonds are not formed at the exact same rate.

Product Formation : The reaction releases the inherent ring strain, resulting in a thermodynamically stable, fused triazole product. nih.gov Unlike CuAAC, which yields only the 1,4-regioisomer, SPAAC typically produces a mixture of regioisomers, though this is often not a concern in its primary application of bioconjugation. wikipedia.org The reaction kinetics can be influenced by the electronic properties of both the azide and the cyclooctyne. nih.gov

Synthetic Methodologies for Incorporating T Boc Aminooxy Peg5 Propargyl

General Strategies for PEGylation with Bifunctional Linkers

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the physicochemical properties of therapeutics and other biomolecules. nih.govbiosyn.com It can enhance solubility, extend circulation half-life, and reduce immunogenicity. nih.govbiosyn.com Bifunctional PEG linkers, which have reactive groups at both ends, are employed as crosslinking agents or spacers. jenkemusa.comcd-bioparticles.net These linkers can be categorized as homobifunctional, with identical reactive groups, or heterobifunctional, with different reactive groups. thermofisher.comcreative-diagnostics.com

Heterobifunctional linkers like t-Boc-aminooxy-PEG5-propargyl offer precise control over the conjugation process, allowing for the connection of two different molecular entities in a specific order. jenkemusa.comcd-bioparticles.net This is particularly advantageous in the development of complex constructs like antibody-drug conjugates (ADCs), where a specific drug needs to be attached to a specific site on an antibody. jenkemusa.comcd-bioparticles.net The choice of reactive groups on the linker is crucial and depends on the available functional groups on the molecules to be conjugated. biosyn.com Common reactive groups include NHS esters for targeting amines, and maleimides for targeting thiols. mdpi.comreading.ac.uk

Sequential and Parallel Coupling Approaches

The use of heterobifunctional linkers like t-Boc-aminooxy-PEG5-propargyl allows for two main coupling strategies: sequential and parallel.

In a sequential coupling approach, one end of the linker is reacted with the first molecule. After purification, the protecting group on the other end of the linker is removed, and it is then reacted with the second molecule. This step-wise process ensures that only the desired conjugate is formed. For example, the propargyl group of t-Boc-aminooxy-PEG5-propargyl could first be coupled to an azide-modified protein. Following this, the t-Boc group would be cleaved to allow the aminooxy group to react with an aldehyde-containing drug molecule. hodoodo.comapnbiotech.com

A parallel coupling approach, in contrast, involves the simultaneous or near-simultaneous attachment of the linker to both molecules. This strategy is less common with heterobifunctional linkers that require deprotection steps. However, some research has explored the concept of parallel placement of PEG units in relation to a drug molecule in antibody-drug conjugates, suggesting that the orientation of the PEG linker can significantly impact the pharmacokinetics of the conjugate. google.com

The choice between sequential and parallel approaches depends on the specific application, the nature of the molecules being conjugated, and the desired final product. Sequential coupling generally offers greater control and purity of the final conjugate. nih.gov

Controlled Functionalization of Biomolecules and Materials

The ability to control the functionalization of biomolecules and materials is critical for creating effective and well-defined bioconjugates. pnas.org Site-specific PEGylation, where a single PEG linker is attached to a specific location on a protein or other biomolecule, is highly desirable to avoid the heterogeneity that can result from non-selective modification of multiple sites. biosyn.com This controlled approach helps to preserve the biological activity of the molecule and ensures batch-to-batch reproducibility. biosyn.com

One method to achieve site-specific functionalization is to introduce a unique functional group into the biomolecule that is not naturally present. nih.gov For instance, a non-natural amino acid with an azide (B81097) or alkyne side chain can be incorporated into a protein, providing a specific handle for click chemistry reactions with a linker like t-Boc-aminooxy-PEG5-propargyl. nih.gov

The density of molecules immobilized on a surface can also be controlled. By mixing functionalized PEG linkers with non-functionalized PEG linkers at different ratios, the number of binding sites on a surface can be precisely tuned. pnas.org This is important for applications such as biosensors and for controlling cell adhesion and growth on surfaces. reading.ac.ukpnas.org The use of cleavable linkers within hydrogel networks also allows for the controlled creation of pores and reactive groups for further functionalization. rsc.org

Considerations for Protecting Group Orthogonality in Multi-step Synthesis

In multi-step syntheses involving molecules with multiple functional groups, the use of protecting groups is essential to prevent unwanted side reactions. organic-chemistry.orgOrthogonal protecting groups are a key concept in this context. These are different protecting groups that can be removed under distinct conditions without affecting each other. organic-chemistry.orgfiveable.me

For a molecule like t-Boc-aminooxy-PEG5-propargyl, the t-Boc group is considered orthogonal to the propargyl group. The t-Boc group is labile to acidic conditions, while the propargyl group is stable under these conditions and reacts specifically with azides. hodoodo.comapnbiotech.comorganic-chemistry.org This orthogonality is crucial for the sequential coupling strategy.

When designing a multi-step synthesis, it is vital to choose a set of protecting groups that are compatible with all the reaction conditions that will be employed. organic-chemistry.orgacs.org For example, if a peptide being conjugated contains amino acids with side chains protected by acid-labile groups (like Boc), the deprotection of the t-Boc-aminooxy group would also cleave these other protecting groups. acs.org In such cases, an alternative protecting group for the aminooxy function or for the amino acid side chains would be necessary. Common orthogonal protecting group pairs in peptide synthesis include Fmoc (removed by base) and Boc (removed by acid). organic-chemistry.orgub.edu The careful selection of orthogonal protecting groups allows for the precise and efficient synthesis of complex biomolecular conjugates. nih.govrsc.orgbeilstein-journals.org

Advanced Research Applications and Strategic Implementations

Bioconjugation in Molecular and Cellular Biology

The specific reactivity of its terminal groups makes t-Boc-aminooxy-PEG5-propargyl a key reagent in bioconjugation, the process of covalently linking molecules to modify their function.

Protein and Peptide Modification for Enhanced Functionality

The modification of proteins and peptides with moieties like polyethylene (B3416737) glycol (PEG), known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic properties of therapeutic proteins. nih.gov t-Boc-aminooxy-PEG5-propargyl is instrumental in this context. After deprotection of the t-Boc group, the exposed aminooxy function can be selectively reacted with an aldehyde or ketone group on a target protein or peptide to form a stable oxime bond. cd-bioparticles.netaxispharm.com Such carbonyl groups can be introduced into proteins site-specifically through enzymatic or chemical methods.

Alternatively, the propargyl group allows for conjugation to proteins that have been functionalized with an azide (B81097) group. This "click chemistry" approach is highly efficient and biocompatible. medkoo.combroadpharm.com These dual functionalities allow for the creation of well-defined protein-linker constructs. For instance, an improved method for the solid-phase coupling of Boc-aminooxyacetic acid to peptides has been developed to produce high yields of aminooxy-peptides, which serve as precursors for creating probes to study glycomic interactions. nih.gov

Table 1: Functional Groups of t-Boc-aminooxy-PEG5-propargyl and Their Reactions

| Functional Group | Protecting Group | Reactive Partner | Resulting Linkage | Key Feature |

| Aminooxy | t-Boc | Aldehyde or Ketone | Oxime | Stable bond formed after deprotection cd-bioparticles.netaxispharm.com |

| Propargyl (Alkyne) | None | Azide | Triazole | Highly efficient and specific "click" reaction broadpharm.commedchemexpress.com |

Oligonucleotide and Nucleic Acid Functionalization

The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their poor stability against nucleases and inefficient cellular uptake. nih.gov Covalent attachment of PEG chains (PEGylation) is a proven method to enhance the in vivo properties of oligonucleotide therapeutics. nih.gov

t-Boc-aminooxy-PEG5-propargyl provides a means to attach this beneficial PEG spacer to nucleic acids. The synthesis of oligonucleotide conjugates can be achieved by first incorporating a reactive partner—either an azide or a carbonyl group—into the oligonucleotide sequence. The propargyl end of the linker can then be "clicked" to an azide-modified oligonucleotide. nih.gov Conversely, the deprotected aminooxy group can be ligated to an oligonucleotide containing an aldehyde. This functionalization can improve solubility, reduce immunogenicity, and alter the biodistribution of the nucleic acid, enhancing its therapeutic efficacy. nih.gov The synthesis of peptide-oligonucleotide conjugates sometimes involves the use of t-butoxycarbonyl (Boc)-protected amino acids to build the peptide portion before conjugation to the oligonucleotide, highlighting the utility of this protecting group strategy in complex conjugate synthesis. nih.gov

Carbohydrate and Glycoconjugate Synthesis

Glycoconjugates, molecules containing carbohydrates linked to other species like proteins or lipids, play critical roles in numerous biological processes. nih.gov The synthesis of complex glycoconjugates for research and therapeutic purposes often relies on precise and efficient ligation methods. t-Boc-aminooxy-PEG5-propargyl is well-suited for this purpose.

The aminooxy group, after deprotection, readily reacts with the aldehyde group present at the reducing end of many carbohydrates, or one that can be generated through periodate (B1199274) oxidation of a terminal diol. This forms a stable oxime-linked glycoconjugate. nih.gov Furthermore, the propargyl group enables the use of click chemistry to attach the entire linker-carbohydrate construct to another molecule, such as a protein, lipid, or surface functionalized with an azide group. nih.gov This dual reactivity has been harnessed to create glycoprobe precursors from aminooxy-peptides for studying sugar-protein interactions. nih.gov

Design and Construction of Advanced Molecular Tools

Beyond general bioconjugation, t-Boc-aminooxy-PEG5-propargyl is a critical component in the rational design of sophisticated molecular tools like PROTACs and ADCs, which are at the forefront of modern drug development.

Application in Proteolysis-Targeting Chimeras (PROTACs) Development

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. chemsrc.comnih.gov A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker. nih.govtargetmol.com

The linker is a critical determinant of a PROTAC's efficacy, and t-Boc-aminooxy-PEG5-propargyl is frequently used for this purpose. chemsrc.comtargetmol.com The PEG component of the linker enhances the water solubility and cell permeability of the PROTAC molecule. broadpharm.com The bifunctional nature of the linker allows for the sequential attachment of the two different ligands. For example, one ligand can be attached via the propargyl group's click reaction, while the other can be conjugated to the deprotected aminooxy terminus. The precise length and composition of the linker are crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Various PEG-based PROTAC linkers, including t-Boc-aminooxy-PEG-propargyl derivatives, are used in the synthesis of these targeted protein degraders. medchemexpress.comglpbio.com

Table 2: Role of t-Boc-aminooxy-PEG5-propargyl in PROTAC Assembly

| Component | Function in PROTAC |

| t-Boc-aminooxy Group | Provides a reactive handle (post-deprotection) to conjugate an E3 ligase ligand or a target protein ligand. chemsrc.comnih.gov |

| PEG5 Spacer | Increases solubility, improves pharmacokinetic properties, and provides optimal spacing between the two ligands. broadpharm.com |

| Propargyl Group | Enables efficient "click" conjugation to the second ligand (E3 ligase or target protein). medchemexpress.com |

Integration into Antibody-Drug Conjugate (ADC) Linker Design

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule (payload). fujifilm.com The linker connecting the antibody and the payload is a key component that influences the ADC's stability, potency, and therapeutic index.

t-Boc-aminooxy-PEG5-propargyl and similar structures are employed as non-cleavable ADC linkers. broadpharm.comfujifilm.comcreative-biolabs.com The PEG spacer enhances the hydrophilicity of the ADC, which can be crucial when working with hydrophobic payloads, and can help prevent aggregation. broadpharm.com The linker's dual reactive ends allow for flexible conjugation strategies. The propargyl group can be used to attach the linker to an azide-modified payload or antibody via click chemistry. medkoo.combroadpharm.comcreative-biolabs.com The aminooxy group, after deprotection, can be reacted with a carbonyl group engineered into the antibody or the drug. medkoo.comcd-bioparticles.net This precise control over conjugation chemistry is vital for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for these complex biotherapeutics.

Assembly of Multi-component Molecular Systems

The distinct reactive ends of t-Boc-aminooxy-PEG5-propargyl make it an ideal component for the programmed assembly of multi-component molecular systems. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. hodoodo.combroadpharm.commedchemexpress.combroadpharm.com This allows for the covalent attachment of the linker to any molecule bearing an azide group. Concurrently, the other end of the linker carries a tert-butyloxycarbonyl (t-Boc) protected aminooxy group. hodoodo.combroadpharm.com This protecting group is stable under various conditions but can be readily removed under mild acidic treatment. hodoodo.combroadpharm.combroadpharm.com

Once deprotected, the newly exposed aminooxy group is available to react specifically with molecules containing an aldehyde or ketone, forming a stable oxime linkage. hodoodo.combroadpharm.commedkoo.com This two-step, orthogonal ligation strategy is fundamental to its application in building sophisticated molecular architectures where precise control over connectivity is paramount.

A prime example of its utility is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.comkklmed.comchemsrc.com PROTACs are bifunctional molecules that recruit a specific target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. chemsrc.comglpbio.com t-Boc-aminooxy-PEG5-propargyl and its derivatives are used as PEG-based PROTAC linkers to connect the two distinct ligands (one for the target protein, one for the E3 ligase), with the PEG chain enhancing the solubility and optimizing the spatial orientation of the final construct. medchemexpress.comtargetmol.comkklmed.comchemsrc.comglpbio.com

| Reactive Ends and Their Corresponding Ligations | |

| Functional Group | Reaction Type |

| Propargyl | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Aminooxy (after deprotection) | Oxime Ligation |

Material Science and Nanotechnology Research

In the fields of material science and nanotechnology, the ability to modify surfaces and construct novel materials with tailored properties is crucial. chemicalbook.comcd-bioparticles.net The bifunctional nature of t-Boc-aminooxy-PEG5-propargyl provides a molecular bridge to interface biological molecules with synthetic materials, leading to the development of advanced functional systems. apnbiotech.comprecisepeg.com

Surface Functionalization for Biosensing and Diagnostic Platforms

The development of sensitive and specific biosensors often relies on the stable immobilization of biorecognition elements (e.g., antibodies, enzymes, or nucleic acids) onto a transducer surface. rsc.org t-Boc-aminooxy-PEG5-propargyl is well-suited for this purpose. The propargyl group enables the covalent attachment of the linker to azide-functionalized surfaces, such as gold electrodes or silica (B1680970) particles, via the robust CuAAC reaction. acs.orgnih.gov This creates a surface decorated with a flexible PEG layer terminating in a protected aminooxy group.

Following surface immobilization, the t-Boc group can be cleaved to expose the aminooxy functionality. This allows for the subsequent, oriented conjugation of a biomolecule containing a ketone or aldehyde. hodoodo.comaxispharm.com This strategy is particularly advantageous for antibodies, which can be periodate-oxidized to generate aldehyde groups in their Fc region, allowing for a site-specific immobilization that preserves their antigen-binding sites. This controlled surface chemistry is critical for creating highly sensitive and reproducible diagnostic platforms. acs.orgnih.gov For instance, research has demonstrated the fabrication of label-free electrochemical DNA sensors by immobilizing acetylene-terminated DNA probes onto azide-modified electrodes using CuAAC chemistry. acs.orgnih.gov

Fabrication of Hydrogels and Polymer Networks with Tunable Properties

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, and their properties can be tuned for various biomedical applications, including drug delivery and tissue engineering. Bifunctional linkers like t-Boc-aminooxy-PEG5-propargyl are instrumental in the fabrication of such materials. They can act as cross-linkers between polymer chains to form the hydrogel network.

Functionalization of Nanoparticles for Targeted Delivery Systems

Nanoparticles are extensively researched as carriers for targeted drug delivery, offering the potential to increase therapeutic efficacy while reducing side effects. creative-biolabs.comnih.gov Surface functionalization with PEG chains, or PEGylation, is a widely used strategy to improve the stability and blood circulation time of nanoparticles by reducing immune system recognition. creative-biolabs.com

Methodological Considerations for Conjugation Efficiency and Specificity

Influence of PEG Spacer Length and Architecture on Conjugation Outcomes

The length and architecture of the PEG spacer play a critical role in the efficiency of conjugation reactions. The PEG chain's ability to increase the hydrophilicity of molecules is a well-established property that can enhance the solubility of the reactants and the resulting conjugate. rsc.orgthermofisher.com This is particularly important when working with hydrophobic biomolecules. Research has shown that each oxygen atom in the polyether chain can hydrogen bond with approximately three water molecules, contributing to this effect. rsc.org

The length of the PEG spacer can directly impact the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). For instance, studies with maleimide-PEGx-MMAD conjugates showed that intermediate PEG spacer lengths (PEG6, PEG8, PEG12) resulted in higher drug loadings compared to shorter (PEG4) or longer (PEG24) spacers. rsc.org This suggests that an optimal spacer length exists for maximizing conjugation efficiency, which can be influenced by the accessibility of the conjugation site on the antibody. rsc.org When conjugation sites are easily accessible, the PEG spacer may have a less pronounced effect on efficiency. rsc.org

Furthermore, the architecture of the PEGylation, such as using a "cocktail" of different PEG chain lengths, can improve the exposure and accessibility of reactive groups. nih.gov By using shorter PEG chains to present a reactive group like maleimide, a two-fold increase in conjugation efficiency has been observed. nih.gov This approach can enhance the availability of the functional ligand for its target. nih.gov

The flexibility and length of the PEG spacer also serve to minimize steric hindrance during the binding of the conjugate to its target, a crucial factor for maintaining biological activity. cd-bioparticles.netprecisepeg.com

Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

| PEG Spacer Length | Average DAR |

| PEG4 | 2.5 |

| PEG6 | 5.0 |

| PEG8 | 4.8 |

| PEG12 | 3.7 |

| PEG24 | 3.0 |

Data derived from studies on maleimide-PEGx-MMAD conjugates. rsc.org

Steric Hindrance and Accessibility of Reactive Sites

Steric hindrance is a significant factor that can impede the efficiency of conjugation reactions. The bulky nature of biomolecules and the t-Boc-aminooxy-PEG5-propargyl linker itself can create physical barriers that limit the accessibility of the reactive propargyl and aminooxy groups to their respective targets (azide and aldehyde/ketone groups).

The PEG spacer in t-Boc-aminooxy-PEG5-propargyl is specifically designed to mitigate steric hindrance. dcchemicals.com Its flexible and hydrophilic nature extends the reactive functional groups away from the surface of the biomolecule, thereby increasing their accessibility. dcchemicals.com Research has shown that shorter alkyl chain lengths and lower degrees of polymerization in PEG-like structures can reduce steric hindrance and significantly improve grafting density in polymer brush synthesis. acs.org

The choice of conjugation chemistry also plays a role. For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the catalyst complex itself can be bulky. The accessibility of the alkyne (propargyl) group is therefore crucial for the reaction to proceed efficiently. Similarly, for the oxime ligation, the aldehyde or ketone group on the target biomolecule must be accessible to the aminooxy group of the linker. dcchemicals.com

Optimizing Reaction Conditions for Diverse Substrates

The successful conjugation of t-Boc-aminooxy-PEG5-propargyl to a variety of substrates requires careful optimization of reaction conditions for both the click chemistry and oxime ligation steps.

For the copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving the propargyl group, key parameters to optimize include the copper source (e.g., CuSO4), the reducing agent (e.g., sodium ascorbate), the ligand (e.g., TBTA), solvent, temperature, and reaction time. The pH of the reaction medium is also critical, as the stability of the reactants and the catalyst can be pH-dependent.

For the oxime ligation, which occurs after the deprotection of the t-Boc group to reveal the reactive aminooxy moiety, the pH of the reaction buffer is a primary consideration. dcchemicals.com Oxime bond formation between an aminooxy group and an aldehyde or ketone is most efficient at a slightly acidic pH (typically around 4-5). reading.ac.uk The concentration of the reactants and the presence of any catalysts, such as aniline (B41778), should also be optimized to drive the reaction to completion.

A generalized approach to optimization might involve systematically varying one parameter at a time while keeping others constant and monitoring the reaction progress and yield, for example, through chromatographic or spectroscopic methods. researchgate.net

Table 2: General Parameters for Optimizing Conjugation Reactions

| Reaction | Key Parameters to Optimize |

| CuAAC (Click Chemistry) | Copper(I) source, reducing agent, ligand, solvent, temperature, pH, reactant concentrations |

| Oxime Ligation | pH, catalyst (e.g., aniline), reactant concentrations, temperature, buffer composition |

Strategies for Site-Specific Conjugation

Achieving site-specific conjugation is crucial for producing homogeneous and well-defined bioconjugates with predictable properties and functions. Several strategies can be employed to direct the conjugation of t-Boc-aminooxy-PEG5-propargyl to a specific location on a biomolecule.

One common approach involves the genetic engineering of the target protein to introduce a unique reactive handle at a desired position. researchgate.net This can be achieved by:

Incorporating unnatural amino acids: An unnatural amino acid containing an azide (B81097) or an aldehyde/ketone group can be incorporated into the protein sequence, providing a specific site for reaction with the propargyl or aminooxy group of the linker, respectively. researchgate.net

Cysteine engineering: Introducing a cysteine residue at a specific site allows for its thiol group to be modified with a linker that contains a complementary reactive group (e.g., an azide or aldehyde). thno.org

Enzymatic modification: Enzymes can be used to introduce specific modifications onto a protein. For example, formylglycine-generating enzymes can convert a specific cysteine or serine residue within a consensus sequence into a formylglycine, which contains an aldehyde group for oxime ligation. thno.org

Another strategy involves targeting specific sites on native antibodies without the need for genetic engineering. Proximity-induced antibody conjugation (pClick) utilizes an affinity peptide that binds to a specific site on the antibody. thno.org This peptide is modified with a bioorthogonal handle and a proximity-activated crosslinker, which then covalently attaches the handle to the antibody, enabling subsequent site-specific conjugation. thno.org

These methods, by ensuring a uniform population of conjugates, can lead to improved pharmacokinetics, reduced off-target toxicity, and enhanced therapeutic efficacy in applications like antibody-drug conjugates.

Analytical Methodologies for Conjugate Characterization

Spectroscopic Techniques for Linkage Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and plays a vital role in confirming the formation of specific chemical bonds in bioconjugates. nih.gov In the context of t-Boc-aminooxy-PEG5-propargyl conjugates, NMR is instrumental in verifying the formation of the oxime linkage.

The reaction between the aminooxy group of the linker (after deprotection of the t-Boc group) and an aldehyde or ketone on the target biomolecule results in the formation of a stable oxime bond. hodoodo.comaxispharm.com ¹H NMR spectroscopy can be used to detect the characteristic signals of the protons adjacent to the newly formed C=N bond of the oxime, providing direct evidence of successful conjugation. acs.org The chemical shifts of these protons are distinct from those of the starting materials, allowing for unambiguous confirmation of the linkage. acs.org For instance, the formation of an oxime can be confirmed by the appearance of new signals in the ¹H NMR spectrum corresponding to the methine or methylene (B1212753) protons adjacent to the oxime nitrogen. acs.org Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can reveal the coupling between adjacent protons, further solidifying the structural assignment of the conjugate. acs.org The presence of characteristic signals for both the polyethylene (B3416737) glycol (PEG) chain and the propargyl group within the same spectrum as the biomolecule's signals also supports the formation of the conjugate. nih.gov

The stability of the oxime linkage can also be studied under different conditions, such as varying pH, using NMR. rsc.org While oxime bonds are generally stable at physiological pH, they can be designed to be cleavable under mildly acidic conditions, a property that can be monitored by observing the disappearance of the characteristic oxime signals and the reappearance of the aldehyde/ketone and aminooxy signals in the NMR spectrum. rsc.org

Chromatographic Methods for Purification and Purity Assessment of Conjugates

Chromatographic techniques are indispensable for both the purification of bioconjugates from the reaction mixture and the assessment of their purity. scielo.br The conjugation of t-Boc-aminooxy-PEG5-propargyl to a biomolecule results in a heterogeneous mixture containing the desired conjugate, unreacted biomolecule, excess linker, and potentially side-products.

Size Exclusion Chromatography (SEC) is a primary method for separating molecules based on their hydrodynamic radius. springernature.com Since PEGylation increases the size of the biomolecule, SEC is effective at separating the larger PEGylated conjugate from the smaller, unreacted protein or peptide. scielo.br It is also useful for removing low molecular weight impurities like excess PEG linker.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the PEG chain can alter the hydrophobicity of the biomolecule, allowing for separation by RP-HPLC. This technique is particularly useful for the analysis and purification of PEGylated peptides and smaller proteins.

Hydrophobic Interaction Chromatography (HIC) is another technique that separates molecules based on hydrophobicity. scielo.br It is often used as a complementary method to IEX and SEC for the purification of PEGylated proteins. scielo.brspringernature.com

The purity of the final conjugate is typically assessed by analyzing the collected fractions from these chromatographic methods. A single, sharp peak corresponding to the conjugate in the chromatogram is indicative of high purity.

Mass Spectrometry for Molecular Weight and Stoichiometry Determination of Conjugated Species

Mass spectrometry (MS) is a cornerstone technique for the characterization of bioconjugates, providing precise information on molecular weight and the stoichiometry of conjugation. nih.govtandfonline.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is widely used to determine the average molecular weight of PEGylated proteins and to assess the degree of PEGylation. walshmedicalmedia.comcanterbury.ac.nz By comparing the mass spectrum of the native biomolecule with that of the conjugate, the number of attached PEG linkers can be determined. nih.gov The mass difference corresponds to the mass of the t-Boc-aminooxy-PEG5-propargyl linker. MALDI-TOF MS can reveal a distribution of species, for example, mono-, di-, and tri-PEGylated products. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC/MS), is another powerful tool for analyzing PEGylated proteins. walshmedicalmedia.comsciex.com ESI-MS can provide accurate molecular weight measurements and can also be used to study the polydispersity of the PEG chain itself. sciex.com The complex spectra resulting from the charge state distribution of the protein and the heterogeneity of the PEG can be deconvoluted to yield the mass of the intact conjugate. sciex.com

The stoichiometry of conjugation, which is the number of linker molecules attached to each biomolecule, is a critical quality attribute. Both MALDI-TOF and ESI-MS can provide this information by identifying the mass peaks corresponding to the biomolecule with one, two, or more attached linkers. tandfonline.comnih.gov This allows for the optimization of the conjugation reaction to favor the desired degree of modification.

Gel Electrophoresis and Imaging Techniques for Conjugate Visualization

Gel electrophoresis is a fundamental technique for visualizing and assessing the outcome of a conjugation reaction. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. plos.orgdovepress.com The attachment of the t-Boc-aminooxy-PEG5-propargyl linker increases the molecular weight of the biomolecule, resulting in a shift in the band position on the gel. dovepress.com The PEGylated conjugate will migrate more slowly than the unreacted biomolecule, appearing as a higher molecular weight band. dovepress.com This provides a clear visual confirmation of successful conjugation. Different degrees of PEGylation (mono-, di-, etc.) can sometimes be resolved as separate bands. nih.gov

Following electrophoresis, the gel is stained to visualize the protein bands. Common stains include Coomassie Brilliant Blue. acs.org However, specific stains for PEG, such as barium iodide, can also be used to selectively visualize the PEGylated species. dovepress.com Reverse staining techniques using zinc and imidazole (B134444) salts have also been shown to be effective for detecting PEGylated proteins in polyacrylamide gels. nih.gov

Imaging techniques coupled with fluorescently labeled components can also be used. If the biomolecule or a component of the conjugation reaction is fluorescently tagged, the gel can be visualized using an appropriate imaging system. For instance, if a fluorescent probe is attached via the propargyl group of the linker through a click reaction, the resulting conjugate can be specifically detected on the gel. nih.gov

Future Directions and Emerging Research Avenues for T Boc Aminooxy Peg5 Propargyl

The heterobifunctional linker t-Boc-aminooxy-PEG5-propargyl stands as a testament to the evolution of bioconjugation chemistry, integrating key functionalities for modern drug development and diagnostics. Its structure, featuring a protected aminooxy group, a terminal alkyne, and a defined polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for creating complex biomolecular constructs. However, the trajectory of this and similar linkers is pointed towards even greater complexity, efficiency, and application. Future research is set to build upon this foundation, pushing the boundaries of what is possible in targeted therapeutics and molecular biology.

Q & A

Basic Research Questions

Q. What are the key functional groups in t-Boc-aminooxy-PEG5-propargyl, and how do they influence its reactivity in conjugation experiments?

- Answer : The compound contains three functional groups:

- Propargyl group : Reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages .

- t-Boc-aminooxy group : The Boc (tert-butoxycarbonyl) group protects the aminooxy functionality, which can be deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to expose the reactive aminooxy group for oxime ligation with aldehydes/ketones .

- PEG5 spacer : Enhances water solubility and reduces steric hindrance during bioconjugation .

Q. How can researchers validate the purity and structural integrity of t-Boc-aminooxy-PEG5-propargyl prior to experimentation?

- Answer : Use analytical techniques such as:

- HPLC : Assess purity (≥95% as per reagent standards) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C21H38N2O8) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify functional group presence (e.g., propargyl protons at δ ~2.5 ppm, Boc methyl groups at δ ~1.4 ppm) .

- Data Table :

| Technique | Parameter | Expected Outcome |

|---|---|---|

| HPLC | Purity | ≥95% |

| MS | [M+H]+ | 455.3 g/mol |

| NMR | δ (Boc) | 1.4 ppm (s, 9H) |

Q. What solvent systems are optimal for dissolving t-Boc-aminooxy-PEG5-progaragyl in aqueous and organic reaction environments?

- Answer :

- Aqueous : PEG5 enables solubility in water, but solubility improves with polar aprotic solvents (e.g., DMSO, DMF) at 1–10 mM .

- Organic : Dissolves in dichloromethane (DCM), acetonitrile, or THF. Avoid prolonged exposure to moisture to prevent Boc hydrolysis .

Advanced Research Questions

Q. How can competing reactivities between the propargyl and deprotected aminooxy groups be mitigated in multi-step bioconjugation workflows?

- Answer :

- Orthogonal protection : Use Boc for aminooxy and propargyl as inherently stable. Deprotect aminooxy post-CuAAC to prevent unintended oxime ligation during click chemistry .

- pH control : Perform CuAAC at neutral pH (7–8), followed by Boc deprotection at pH 2–3 .

- Data Contradiction Analysis : If low yields occur, assess residual copper ions (via ICP-MS) that may inhibit oxime ligation .

Q. What strategies optimize the stability of t-Boc-aminooxy-PEG5-propargyl in long-term storage and under experimental conditions?

- Answer :

- Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis. Avoid freeze-thaw cycles .

- In situ stability : Monitor degradation via HPLC under varying pH (3–9) and temperature (4–37°C). PEG spacers reduce aggregation but may oxidize under prolonged light exposure .

- Data Table :

| Condition | Degradation Rate (t1/2) | Key Degradation Product |

|---|---|---|

| pH 3, 25°C | 48 hours | Deprotected aminooxy |

| pH 7, 37°C | >1 week | None detected |

| Light exposure | 72 hours | Oxidized PEG derivatives |

Q. How can researchers quantify conjugation efficiency when using t-Boc-aminooxy-PEG5-propargyl in protein-polymer hybrid synthesis?

- Answer :

- Fluorescent tagging : Introduce an azide-fluorophore (e.g., Alexa Fluor 488-azide) post-CuAAC. Measure fluorescence intensity via spectrophotometry .

- SEC-MALS : Size-exclusion chromatography with multi-angle light scattering to determine molecular weight shifts post-conjugation .

Q. What experimental design considerations are critical for in vivo applications of t-Boc-aminooxy-PEG5-propargyl-based probes?

- Answer :

- Deprotection kinetics : The Boc group requires acidic conditions (e.g., lysosomal pH ~4.5), limiting spontaneous deprotection in physiological environments. Use targeted delivery systems (e.g., pH-sensitive nanoparticles) .

- Biodistribution : Track using radiolabeled (e.g., <sup>64</sup>Cu) or near-infrared (NIR) probes conjugated via click chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.